Technical Master File: Ethyl 3-fluoro-4-formylbenzoate
Technical Master File: Ethyl 3-fluoro-4-formylbenzoate
Topic: Ethyl 3-fluoro-4-formylbenzoate (CAS 1640117-38-9) Content Type: Technical Master File & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
CAS: 1640117-38-9 | The "Fluorobenzaldehyde" Scaffold in Modern Drug Design
Executive Summary
Ethyl 3-fluoro-4-formylbenzoate (CAS 1640117-38-9) is a specialized bifunctional building block critical to the synthesis of next-generation small molecule therapeutics. Characterized by an ortho-fluoro benzaldehyde core and a para-ethoxycarbonyl tail, this molecule offers orthogonal reactivity: the aldehyde serves as a "warhead" for reductive aminations or olefination, while the ester provides a protected handle for late-stage coupling.
Its structural motif is ubiquitous in the development of PARP inhibitors (e.g., Talazoparib analogs), GPR119 modulators , and various kinase inhibitors where the fluorine atom modulates metabolic stability and pKa, enhancing ligand-target binding affinity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 1640117-38-9 |
| IUPAC Name | Ethyl 3-fluoro-4-formylbenzoate |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | ≥ 97% (HPLC) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)C=O)F |
Synthetic Pathways & Protocols
Method A: Pd-Catalyzed Carbonylation (Scalable)
Best for: Large-scale preparation where high pressure equipment is available.
Mechanism: Palladium-catalyzed formylation of aryl bromides using syngas (CO/H₂) or a CO surrogate.
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Reagents: Ethyl 4-bromo-3-fluorobenzoate, Pd(OAc)₂ (1 mol%), Xantphos (1 mol%), CO (5 bar), H₂ (5 bar), Et₃N, DMSO.
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Protocol:
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Charge the autoclave with the aryl bromide substrate and base (Et₃N).
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Add the pre-mixed catalyst system (Pd/Xantphos) in DMSO.
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Pressurize with CO/H₂ (1:1 ratio) to 5–10 bar.
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Heat to 80°C for 12 hours.
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Critical Insight: The presence of the ortho-fluorine accelerates the oxidative addition step but requires bulky ligands (like Xantphos) to prevent catalyst poisoning.
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Method B: Metal-Halogen Exchange (Lab Scale)
Best for: Rapid gram-scale synthesis without high-pressure reactors.
Mechanism: Lithium-Halogen exchange followed by electrophilic quench with DMF.
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Reagents: Ethyl 4-bromo-3-fluorobenzoate, i-PrMgCl·LiCl (TurboGrignard) or n-BuLi, DMF, THF (anhydrous).
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Protocol:
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Step 1: Dissolve Ethyl 4-bromo-3-fluorobenzoate (1.0 eq) in anhydrous THF under Argon. Cool to -40°C (if using TurboGrignard) or -78°C (if using n-BuLi).
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Step 2: Add the organometallic reagent dropwise. Stir for 30–60 mins to ensure complete exchange. Note: The ester group is sensitive; temperature control is paramount to prevent nucleophilic attack on the carbonyl.
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Step 3: Add anhydrous DMF (2.0 eq) rapidly.
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Step 4: Warm to 0°C and quench with saturated NH₄Cl or 1M HCl.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
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Visualization: Synthetic Workflow
Caption: Divergent synthetic strategies for CAS 1640117-38-9. Method A utilizes catalytic carbonylation, while Method B employs cryogenic metal-halogen exchange.
Reactivity & Medicinal Chemistry Applications[3][4]
The value of CAS 1640117-38-9 lies in its divergent reactivity . The aldehyde is the primary site of modification, while the ester remains a latent handle for amide coupling.
Key Reaction: Reductive Amination (Library Generation)
This is the most common workflow for generating PARP inhibitor libraries. The 3-fluoro group electronically deactivates the aldehyde slightly but enhances the metabolic stability of the resulting benzylamine.
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Protocol:
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Mix Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH.
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Add NaBH(OAc)₃ (1.5 eq) or NaCNBH₃.
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Stir at RT for 4–16 h.
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Observation: The ortho-fluorine can create steric hindrance with bulky amines; heating to 40°C or using Ti(OiPr)₄ as a Lewis acid additive is recommended for sluggish amines.
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Key Reaction: Hydrolysis to Acid
To access the carboxylic acid for amide coupling:
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Reagent: LiOH (2 eq) in THF/H₂O (3:1).
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Condition: 0°C to RT. Avoid heating to prevent Cannizzaro disproportionation of the aldehyde.
Visualization: Reactivity Map
Caption: Functionalization pathways. The aldehyde allows for rapid library expansion (amines/olefins), while hydrolysis activates the ester for scaffold linking.
Analytical Characterization (Self-Validation)
When synthesizing or purchasing this material, verify identity using these diagnostic NMR signals.
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 10.35 | Singlet (s) | CHO (Aldehyde) | Distinctive downfield shift due to EWG. |
| ¹H NMR | 7.80 – 8.00 | Multiplet (m) | Ar-H | Aromatic region; coupling with F splits signals. |
| ¹H NMR | 4.40 | Quartet (q) | O-CH₂ -CH₃ | Ester methylene. |
| ¹H NMR | 1.42 | Triplet (t) | O-CH₂-CH₃ | Ester methyl. |
| ¹⁹F NMR | ~ -120 to -125 | Multiplet | Ar-F | Verify absence of starting material (shift change). |
QC Check: The disappearance of the aldehyde peak (10.35 ppm) is the primary indicator of successful reductive amination.
Safety & Handling
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
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Best Practice: Store under Argon/Nitrogen at 4°C.
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Re-purification: If the solid turns yellow or acidic, recrystallize from Hexane/EtOAc or pass through a short silica plug.
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References
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Sigma-Aldrich. Ethyl 3-fluoro-4-formylbenzoate Product Sheet. Accessed 2026.[1] Link
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Pfizer Inc. Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[2] WO 2012/069948.[2] (Demonstrates use of fluoro-benzoate scaffolds). Link
- Bayer Pharma AG.Substituted Benzylamines as Kinase Inhibitors.
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PubChem. Methyl 3-fluoro-4-formylbenzoate (Analogous Data). CID 18766342. Link
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BLD Pharm. Ethyl 3-fluoro-4-formylbenzoate MSDS & NMR Data. Link
